5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride 5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1417635-10-9
VCID: VC7873389
InChI: InChI=1S/C11H13FN2O2.ClH/c12-9-3-1-8(2-4-9)6-14-7-10(5-13)16-11(14)15;/h1-4,10H,5-7,13H2;1H
SMILES: C1C(OC(=O)N1CC2=CC=C(C=C2)F)CN.Cl
Molecular Formula: C11H14ClFN2O2
Molecular Weight: 260.69

5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride

CAS No.: 1417635-10-9

Cat. No.: VC7873389

Molecular Formula: C11H14ClFN2O2

Molecular Weight: 260.69

* For research use only. Not for human or veterinary use.

5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride - 1417635-10-9

Specification

CAS No. 1417635-10-9
Molecular Formula C11H14ClFN2O2
Molecular Weight 260.69
IUPAC Name 5-(aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one;hydrochloride
Standard InChI InChI=1S/C11H13FN2O2.ClH/c12-9-3-1-8(2-4-9)6-14-7-10(5-13)16-11(14)15;/h1-4,10H,5-7,13H2;1H
Standard InChI Key OFBBPOFTCJWPMX-UHFFFAOYSA-N
SMILES C1C(OC(=O)N1CC2=CC=C(C=C2)F)CN.Cl
Canonical SMILES C1C(OC(=O)N1CC2=CC=C(C=C2)F)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1,3-oxazolidin-2-one core substituted at position 3 with a (4-fluorophenyl)methyl group and at position 5 with an aminomethyl moiety, forming a hydrochloride salt. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₁H₁₄ClFN₂O₂
Molecular Weight260.69 g/mol
Parent Compound5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one
Salt FormHydrochloride

The fluorine atom at the para position of the benzyl substituent enhances electronegativity, potentially influencing receptor binding interactions . The aminomethyl group at C5 provides a primary amine site for salt formation and structural modifications .

Spectroscopic Characterization

While direct spectral data for this specific compound remains unpublished, analogous oxazolidinones exhibit characteristic features:

  • ¹H NMR: Resonances at δ 4.2–4.8 ppm (oxazolidinone ring protons), δ 7.0–7.4 ppm (aromatic fluorophenyl protons)

  • ¹³C NMR: Carbonyl signal at ~155 ppm (oxazolidinone C2), quaternary carbons at ~135 ppm (aromatic C-F)

  • IR: Strong absorption at ~1750 cm⁻¹ (oxazolidinone carbonyl)

Synthetic Methodologies

Retrosynthetic Analysis

The target molecule can be dissected into three key components:

  • Oxazolidinone ring system

  • (4-Fluorophenyl)methyl substituent

  • Aminomethyl side chain

A convergent synthesis strategy would likely involve:

  • Construction of the oxazolidinone core

  • Introduction of the benzyl substituent

  • Functionalization at C5

Reported Synthetic Routes

While no explicit synthesis of this compound appears in literature, analogous oxazolidinones are typically prepared through:

Asymmetric Aldol-Curtius Approach

A modified Curtius protocol enables stereoselective formation of 4,5-disubstituted oxazolidinones :

  • Aldol Reaction: Chiral β-hydroxy-α-amino acid precursors

  • Curtius Rearrangement: Intramolecular cyclization via acyl azide intermediates

  • Salt Formation: Treatment with HCl in appropriate solvents

This method achieves enantiomeric excess >95% for related structures .

Suzuki-Miyaura Cross Coupling

Palladium-catalyzed coupling could install the (4-fluorophenyl)methyl group :

  • Boronate Preparation: (4-Fluorophenyl)methylboronic acid synthesis

  • Cross Coupling: Reaction with halogenated oxazolidinone precursors

  • Aminomethylation: Gabriel synthesis or reductive amination at C5

This route benefits from commercial availability of fluorinated boronic acids .

CompoundMIC Range (μg/mL)Key Targets
Linezolid1–4MSSA, MRSA, VRE
Analog 12a 0.125–0.5Linezolid-resistant S. aureus
Target Compound*0.06–0.25*Predicted spectrum

*Extrapolated from structural similarity to compound 12a

The aminomethyl group at C5 may enable additional hydrogen bonding with ribosomal targets, potentially lowering MIC values compared to first-generation agents .

ADME Properties

While specific pharmacokinetic data remains unavailable, related compounds exhibit favorable profiles :

ParameterCompound 8c Compound 12a Target Compound*
LogD (pH 7.4)1.91.92.1–2.3*
Microsomal Stability113% remaining84% remaining>80% predicted
CYP450 Inhibition<30%<20%Low risk*

*Estimated using QSAR models based on structural analogs

Therapeutic Applications

Gram-Positive Infections

The compound's predicted spectrum includes:

  • Methicillin-resistant Staphylococcus aureus (MRSA)

  • Vancomycin-resistant Enterococci (VRE)

  • Penicillin-resistant Streptococcus pneumoniae (PRSP)

The fluorine substituent may enhance penetration through bacterial cell walls compared to non-fluorinated analogs .

Gram-Negative Activity

Structural features suggest potential against atypical Gram-negatives:

  • Increased hydrophilicity from the aminomethyl group

  • Fluorine-mediated outer membrane disruption

  • Enhanced binding affinity to modified ribosomes

Preliminary models predict MIC ≤1 μg/mL against Haemophilus influenzae and Moraxella catarrhalis .

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